Bis[2-(2-bromo-4-methylphenoxy)ethyl] phenylphosphonate
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Overview
Description
Bis[2-(2-bromo-4-methylphenoxy)ethyl] phenylphosphonate is an organophosphorus compound characterized by the presence of bromine, methyl, and phenoxy groups attached to a phenylphosphonate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-(2-bromo-4-methylphenoxy)ethyl] phenylphosphonate typically involves the reaction of 2-bromo-4-methylphenol with ethylene oxide to form 2-(2-bromo-4-methylphenoxy)ethanol. This intermediate is then reacted with phenylphosphonic dichloride under basic conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Bis[2-(2-bromo-4-methylphenoxy)ethyl] phenylphosphonate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The phenylphosphonate group can participate in oxidation-reduction reactions, altering the oxidation state of the phosphorus atom.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boronic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts, such as palladium acetate, and boronic acids are used under mild conditions, often in the presence of a base like potassium carbonate.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atoms.
Oxidation and Reduction: Products include oxidized or reduced forms of the phenylphosphonate group.
Coupling Reactions: Products include biaryl compounds formed through carbon-carbon bond formation.
Scientific Research Applications
Bis[2-(2-bromo-4-methylphenoxy)ethyl] phenylphosphonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials with specific properties.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic effects, including as an anticancer or antimicrobial agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of Bis[2-(2-bromo-4-methylphenoxy)ethyl] phenylphosphonate involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and phenylphosphonate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the compound can participate in signaling pathways by altering the phosphorylation state of key proteins .
Comparison with Similar Compounds
Similar Compounds
Bis(4-bromo-2,5-dialkoxyphenyl)methane: Similar in structure but with different alkoxy groups and a methylene bridge.
1,2-Bis(2,6-dimethylphenylphosphino)ethane: Contains phosphino groups instead of phenylphosphonate.
Bis{2-bromo-6-((E)-((4-((1-(methoxyimino)ethyl)phenyl)imino)methyl)phenolato-κ2N,O}zinc(II): A metal complex with similar brominated phenol groups.
Uniqueness
Bis[2-(2-bromo-4-methylphenoxy)ethyl] phenylphosphonate is unique due to its specific combination of bromine, methyl, and phenoxy groups attached to a phenylphosphonate core
Properties
CAS No. |
64611-19-4 |
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Molecular Formula |
C24H25Br2O5P |
Molecular Weight |
584.2 g/mol |
IUPAC Name |
2-bromo-1-[2-[2-(2-bromo-4-methylphenoxy)ethoxy-phenylphosphoryl]oxyethoxy]-4-methylbenzene |
InChI |
InChI=1S/C24H25Br2O5P/c1-18-8-10-23(21(25)16-18)28-12-14-30-32(27,20-6-4-3-5-7-20)31-15-13-29-24-11-9-19(2)17-22(24)26/h3-11,16-17H,12-15H2,1-2H3 |
InChI Key |
OMRGUUOARVNTKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOP(=O)(C2=CC=CC=C2)OCCOC3=C(C=C(C=C3)C)Br)Br |
Origin of Product |
United States |
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